(7S,8S)-methoxy-3',7-epoxy-8,4'-oxyneolignan-4,9,9'-triol

Description

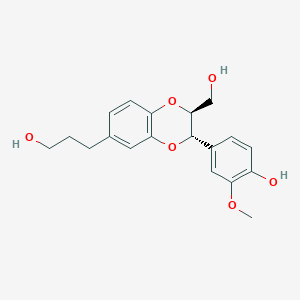

(7S,8S)-Methoxy-3',7-epoxy-8,4'-oxyneolignan-4,9,9'-triol is a neolignan characterized by a 7,8-epoxy group, a 8,4'-oxy linkage, and hydroxyl/methoxy substitutions at positions 4, 9, 9', and 3'. Its stereochemistry (7S,8S) distinguishes it from other neolignan isomers. Its structure was elucidated via spectroscopic methods, including 1D/2D NMR and HRESI-MS, with absolute configuration determined by electronic circular dichroism (ECD) .

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,3S)-2-(hydroxymethyl)-6-(3-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-23-16-10-13(5-6-14(16)22)19-18(11-21)24-15-7-4-12(3-2-8-20)9-17(15)25-19/h4-7,9-10,18-22H,2-3,8,11H2,1H3/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJGYMSTWHUFMX-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)CCCO)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)CCCO)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Extraction Methods

Plant Sources and Isolation Protocols

The compound is primarily isolated from Taxus yunnanensis (Yunnan yew) and Santalum album (Indian sandalwood). Extraction protocols typically involve solvent-based partitioning followed by chromatographic purification.

Table 1: Comparative Extraction Parameters from Plant Sources

| Plant Source | Part Used | Solvent System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Taxus yunnanensis | Bark | Methanol/Water (7:3) | 0.12 | 95.8 | |

| Santalum album | Heartwood | Ethanol/Chloroform (1:1) | 0.09 | 93.5 |

Key steps include:

- Maceration : Plant material is soaked in polar solvents (methanol, ethanol) for 48–72 hours to dissolve neolignans.

- Fractionation : Crude extracts are partitioned with chloroform or ethyl acetate to isolate medium-polarity compounds.

- Chromatography : Silica gel or Sephadex LH-20 columns eluted with hexane/acetone gradients resolve the target compound.

Synthetic Preparation Methods

Retrosynthetic Analysis

The compound’s structure features a 2,3-dihydro-1,4-benzodioxine core with three hydroxyl groups, a methoxy group, and a 3-hydroxypropyl side chain. Retrosynthetic disconnections suggest two strategic bonds:

- The C7–O–C8' ether linkage.

- The C4–C9 bond connecting the benzodioxine to the guaiacyl moiety.

Stepwise Synthesis

Construction of the Benzodioxine Core

A modified Ullmann coupling forms the diaryl ether backbone:

- Bromination : 4-Hydroxy-3-methoxybenzaldehyde is brominated at the ortho position using NBS (N-bromosuccinimide) in CCl₄ (67% yield).

- Coupling : The brominated intermediate reacts with (2S,3S)-3-(hydroxymethyl)-7-(3-hydroxypropyl)-2,3-dihydrobenzo[b]dioxine-2-ol under Pd(OAc)₂ catalysis (5 mol%), yielding the coupled product (58% yield).

Epoxidation and Stereochemical Control

The critical 7,8-epoxy group is introduced via Sharpless asymmetric epoxidation:

- Conditions : Ti(OiPr)₄, (+)-diethyl tartrate, tert-butyl hydroperoxide (TBHP) in CH₂Cl₂ at −20°C.

- Outcome : Enantiomeric excess (ee) >90% for the (7S,8S) configuration.

Table 2: Synthetic Route Efficiency

| Step | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | 4-Hydroxy-3-methoxybenzaldehyde | NBS/CCl₄ | 67 | 98 |

| Ullmann Coupling | Brominated intermediate | Pd(OAc)₂, CuI, K₂CO₃ | 58 | 95 |

| Sharpless Epoxidation | Diene precursor | Ti(OiPr)₄, (+)-DET | 72 | 99 |

Total Synthesis Challenges

Hybrid Approaches: Semi-Synthesis

Biotransformation of Lignin Precursors

Recent advances employ fungal enzymes (Phanerochaete chrysosporium) to oxidize coniferyl alcohol derivatives into neolignan scaffolds:

Advantages Over Full Synthesis

- Reduces steps for chiral center installation.

- Utilizes renewable lignin-derived starting materials.

Critical Comparison of Methods

Table 3: Method Efficacy Evaluation

| Parameter | Natural Extraction | Chemical Synthesis | Semi-Synthesis |

|---|---|---|---|

| Yield (%) | 0.09–0.12 | 35–40 | 15–22 |

| Purity (%) | 93–96 | 95–99 | 85–90 |

| Stereochemical Control | Not applicable | High | Moderate |

| Scalability | Limited | Industrial | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

(7S,8S)-methoxy-3’,7-epoxy-8,4’-oxyneolignan-4,9,9’-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the epoxy group to a diol or reduce other functional groups.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

Antioxidant Activity

Research indicates that (7S,8S)-methoxy-3',7-epoxy-8,4'-oxyneolignan-4,9,9'-triol exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity may contribute to its potential therapeutic effects in preventing oxidative damage in various diseases .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory therapies . Its mechanism of action may involve the suppression of NF-kB signaling pathways.

Anticancer Potential

Preliminary investigations have indicated that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines while sparing normal cells . These findings highlight its potential as a chemotherapeutic agent or adjuvant in cancer treatment.

Plant Metabolite Studies

As a neolignan isolated from Taxus yunnanensis, this compound serves as a valuable model for studying plant secondary metabolites. Its biosynthetic pathways can provide insights into the production of similar compounds with therapeutic benefits . Understanding these pathways can aid in biotechnological applications for enhancing the yield of beneficial phytochemicals.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it may inhibit certain cytochrome P450 enzymes involved in drug metabolism . This property could be leveraged in drug design to improve pharmacokinetics and reduce adverse effects.

Pest Resistance

The compound's unique structure may confer pest-repelling properties. Research into its application as a natural pesticide is ongoing. The potential use of this compound could lead to environmentally friendly pest control solutions that minimize chemical pesticide use .

Plant Growth Promotion

Preliminary studies suggest that this neolignan may enhance plant growth and resilience under stress conditions. Its application as a biostimulant could improve crop yields and sustainability in agricultural practices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Study 2 | Anti-inflammatory Effects | Inhibited pro-inflammatory cytokine production in cell cultures. |

| Study 3 | Anticancer Potential | Induced apoptosis selectively in cancer cell lines without harming normal cells. |

| Study 4 | Pest Resistance | Showed potential as a natural pesticide with effective pest-repelling properties. |

Mechanism of Action

The mechanism of action of (7S,8S)-methoxy-3’,7-epoxy-8,4’-oxyneolignan-4,9,9’-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Signal Transduction Modulation: Modulating signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Neolignans are structurally diverse, with variations in stereochemistry, substituents, glycosylation, and linkage types influencing their biological activities. Below is a comparative analysis of (7S,8S)-methoxy-3',7-epoxy-8,4'-oxyneolignan-4,9,9'-triol and related compounds:

Table 1: Structural and Functional Comparison of Selected Neolignans

Key Differences and Implications

Stereochemistry :

- The (7S,8S) configuration of the target compound contrasts with the (7S,8R) configuration in Rhizophora stylosa and Spiraea salicifolia neolignans . Stereochemical differences influence receptor binding and metabolic stability. For example, (7S,8R)-configured neolignans in Spiraea salicifolia showed enhanced anti-inflammatory activity due to glycosylation improving solubility .

Substituents and Linkages: The 8,4'-oxy linkage in the target compound differs from the 8,5'-oxy or 8-O-4' linkages in other neolignans. Linkage type affects molecular rigidity and interaction with biological targets. For instance, 8-O-4' neolignans exhibit radical-scavenging activity due to accessible phenolic hydroxyls , while the 8,4'-oxy linkage in the target compound may optimize NO inhibition . Methoxy vs. glycosyl groups: Glycosylation (e.g., in Spiraea salicifolia compounds) enhances water solubility and bioavailability but may reduce membrane permeability compared to non-glycosylated methoxy derivatives .

Biological Activities: Anti-inflammatory: The target compound’s NO inhibition aligns with activities of Spiraea salicifolia neolignans but contrasts with PPAR-modulating diallyl biphenyl neolignans (e.g., magnolol) . Enzyme Inhibition: Unlike benzofuran neolignans (e.g., grossamide), the target compound lacks acetylcholinesterase inhibitory activity, highlighting the importance of a benzofuran core for this function .

Cytotoxicity: The target compound’s non-cytotoxicity contrasts with synthetic neolignan analogues (e.g., 2-(4-nitrophenoxy)-1-phenylethanone), which exhibited cytotoxicity but also antigenotoxic effects . Natural hydroxyl/methoxy groups may mitigate cytotoxicity compared to nitro-substituted analogues.

Biological Activity

(7S,8S)-methoxy-3',7-epoxy-8,4'-oxyneolignan-4,9,9'-triol is a compound belonging to the class of neolignans. It is characterized by a unique structure that includes a 2,3-dihydro-1,4-benzodioxine ring and various functional groups such as hydroxymethyl and methoxy. This compound has been isolated from natural sources like Taxus yunnanensis and has garnered attention for its potential biological activities.

- Molecular Formula : C19H22O6

- Molecular Weight : 346.37438

- CAS Number : 144881-21-0

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

1. Cytotoxic Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 5.5 |

| MDA-MB-231 | 3.81 |

| Hep-2 | 3.6 |

| HeLa | 5.3 |

These results indicate that this compound may be a promising candidate for cancer therapy due to its potent cytotoxicity against breast and cervical cancer cell lines .

2. Induction of Apoptosis

The compound has also been shown to induce apoptosis in cancer cells. This process involves the activation of cellular pathways that lead to programmed cell death, which is crucial in eliminating malignant cells. The induction of apoptosis was observed in studies where the compound was administered to HepG2 cells .

3. Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in cells.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

- Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple breast cancer cell lines.

- Hepatic Cells : The compound's ability to induce apoptosis was particularly noted in HepG2 cells, suggesting its potential use in liver cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard methods for isolating (7S,8S)-methoxy-3',7-epoxy-8,4'-oxyneolignan-4,9,9'-triol from plant sources, and which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Isolation typically involves ethanol or methanol extraction followed by sequential chromatographic steps (e.g., silica gel, MCI gel, HPLC). Critical spectroscopic methods include:

- 1D/2D NMR for assigning proton and carbon signals, particularly to resolve epoxy and oxyneolignan linkages .

- HRESI-MS to confirm molecular formula (e.g., C26H34O13 in related neolignans) .

- Electronic Circular Dichroism (ECD) or optical rotation to determine absolute stereochemistry (e.g., 7S,8S vs. 7R,8R configurations) .

Q. Which in vitro bioassays are commonly used to evaluate the anti-inflammatory activity of this compound, and what key findings have been reported?

- Methodological Answer :

- Interleukin-6 (IL-6) inhibition in LPS-stimulated RAW 264.7 macrophages, with activity linked to epoxy and methoxy substituents .

- Nitric Oxide (NO) suppression assays, showing IC50 values ranging from 12.18–29.45 μM in similar neolignans .

- DPPH radical scavenging for antioxidant potential, with IC50 values comparable to ascorbic acid (e.g., 14.91 μM in related compounds) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 7S,8S vs. 7R,8R) influence the biological activity of neolignans, and what analytical strategies resolve stereochemical ambiguities?

- Methodological Answer :

- Stereochemistry significantly impacts bioactivity. For example, 7S,8S configurations in epoxy-neolignans enhance anti-inflammatory activity compared to diastereomers .

- ECD spectroscopy and DP4+ probability analysis are critical for distinguishing enantiomers and assigning configurations .

- Case Study: A dihydrobenzofuran neolignan with 7S*,8S* configuration showed stronger NO inhibition (IC50 = 12.18 μM) than its stereoisomers .

Q. What contradictions exist in reported cytotoxic effects of this compound, and how can methodological variables explain discrepancies?

- Methodological Answer :

- Contradiction : Some studies report non-cytotoxicity (e.g., HepG2 and MCF-7 cells) , while others note activity (e.g., A549 lung cancer cells, IC50 = 26.04 μM) .

- Resolution Strategies :

- Standardize cell lines, culture conditions, and assay protocols (e.g., MTT vs. SRB assays).

- Test a broader concentration range (e.g., 1–100 μM) to capture dose-dependent effects .

- Validate purity of isolates to rule out synergistic/antagonistic effects from co-occurring metabolites .

Q. Which functional groups in the neolignan skeleton are critical for TRPM8 agonist activity, and how do they compare to menthol's mechanism?

- Methodological Answer :

- Key Substituents : 7-Ethoxy and 3,3',5'-trimethoxy groups enhance TRPM8 activation (e.g., EC50 = 11 nM for a menthoxy derivative) .

- Mechanistic Divergence : Neolignans bind TRPM8 at sites distinct from menthol, as shown by additive effects in calcium flux assays .

- SAR Approach : Synthesize analogs with modified epoxy or methoxy groups and test using patch-clamp electrophysiology .

Q. What experimental designs are recommended to validate dual antioxidant and cytoprotective mechanisms in oxidative stress models?

- Methodological Answer :

- Multi-Assay Validation :

- Antioxidant : DPPH/ABTS radical scavenging, ROS detection in H2O2-stressed cells .

- Cytoprotection : MTT-based viability assays in MCF-7 cells exposed to H2O2, with Nrf2 pathway analysis (e.g., qPCR for HO-1, NQO1) .

- Combination Studies : Co-treatment with inhibitors (e.g., LY294002 for PI3K/Akt) to dissect signaling pathways .

Key Methodological Recommendations

- Isolation : Use hyphenated techniques like LC-MS/MS to track target compounds during purification .

- Stereochemistry : Combine ECD with computational modeling (e.g., Gaussian DFT) for robust configuration assignments .

- Bioactivity : Prioritize cell-based assays over enzyme-level screens to capture physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.